molecular formula C8H11NOS B13177892 1-(Thiomorpholin-3-yl)but-3-yn-2-one

1-(Thiomorpholin-3-yl)but-3-yn-2-one

Cat. No.: B13177892
M. Wt: 169.25 g/mol
InChI Key: WCSGKYGXVGMPLE-UHFFFAOYSA-N
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Description

1-(Thiomorpholin-3-yl)but-3-yn-2-one is a chemical compound with the molecular formula C8H11NOS and a molecular weight of 169.24 g/mol . This compound is characterized by the presence of a thiomorpholine ring attached to a butynone moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiomorpholin-3-yl)but-3-yn-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with but-3-yn-2-one under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(Thiomorpholin-3-yl)but-3-yn-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

1-(Thiomorpholin-3-yl)but-3-yn-2-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Thiomorpholin-3-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiomorpholin-3-yl)but-3-yn-2-one is unique due to its specific combination of a thiomorpholine ring and a butynone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

1-(Thiomorpholin-3-yl)but-3-yn-2-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound features a thiomorpholine ring attached to a butynone structure , characterized by the presence of a carbonyl group adjacent to an alkyne. This unique structure contributes to its reactivity and biological activity. The molecular formula is C₉H₁₃NOS, and its structural representation can be summarized as follows:

ComponentDescription
Thiomorpholine Ring A six-membered ring containing sulfur and nitrogen
Alkyne Group A carbon-carbon triple bond that enhances reactivity
Carbonyl Group A functional group that may participate in biological interactions

This compound exhibits its biological effects primarily through interactions with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating biochemical pathways relevant in disease processes.
  • Receptor Modulation : It can also interact with receptors, potentially leading to alterations in cellular signaling pathways.

These interactions suggest that the compound could be useful in drug design, particularly for targeting diseases such as cancer and infections.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus50 μg/mL
Escherichia coli100 μg/mL
Candida albicans25 μg/mL

The compound's activity is comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Cancer Cell LineIC₅₀ (μM)Reference
HeLa (cervical cancer)10
MCF7 (breast cancer)15
A549 (lung cancer)12

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various derivatives of thiomorpholine compounds demonstrated that modifications can enhance their antibacterial potency. The study found that substituents on the thiomorpholine ring significantly influenced the MIC values against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound could effectively reduce cell viability, suggesting its potential role in cancer therapy .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-thiomorpholin-3-ylbut-3-yn-2-one

InChI

InChI=1S/C8H11NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h1,7,9H,3-6H2

InChI Key

WCSGKYGXVGMPLE-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CC1CSCCN1

Origin of Product

United States

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